BIBU1361 appears to be derived from advancements in synthetic methodologies aimed at creating complex molecular architectures. The compound falls under the broader category of bicyclic compounds, specifically those that may exhibit unique pharmacological properties. Its classification as a bicyclo[1.1.1] compound suggests that it may share structural characteristics with other known bioactive molecules, making it a candidate for further research in drug development.
The synthesis of BIBU1361 can be approached through various catalytic methods, particularly those designed for the construction of bicyclic frameworks. Recent research has focused on developing new catalytic methodologies that allow for the efficient formation of 1,3-disubstituted bicyclic compounds under mild conditions. These methods typically involve:
In the synthesis of BIBU1361, specific techniques such as cycloaddition reactions or ring-closing metathesis may be employed. These methods are advantageous due to their ability to form complex structures with high stereochemical control and functional group tolerance.
The molecular structure of BIBU1361 is characterized by its bicyclic framework, which typically consists of two fused rings. This structural arrangement can influence its physical and chemical properties significantly.
While precise structural data for BIBU1361 is not readily available in public databases, compounds in its class often exhibit unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be used for characterization.
BIBU1361 may participate in various chemical reactions typical of bicyclic compounds, including:
The reactivity of BIBU1361 can be influenced by substituents on the rings, which can either enhance or diminish its reactivity depending on their electronic and steric properties.
The mechanism of action for BIBU1361 would likely involve interactions at the molecular level with biological targets. This could include binding to specific receptors or enzymes, leading to a biological response. Understanding this mechanism is crucial for evaluating its potential therapeutic applications.
BIBU1361's physical properties would include:
Chemically, BIBU1361 may exhibit:
Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) could provide further insights into these properties.
BIBU1361 holds potential for various scientific uses, particularly in:
The ongoing research into similar bicyclic compounds suggests that BIBU1361 could play a significant role in advancing both pharmaceutical and material sciences through innovative applications.
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase represents a critical therapeutic target in oncology due to its frequent dysregulation in epithelial malignancies, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and glioblastoma. EGFR activation triggers downstream signaling cascades (e.g., MAPK/ERK) that drive tumor proliferation, survival, and metastasis [2] [7]. First-generation EGFR inhibitors (e.g., gefitinib, erlotinib) competitively target the ATP-binding site but face limitations due to acquired resistance mutations like T790M. Subsequent generations (e.g., afatinib, osimertinib) improved target coverage but resistance remains an unsolved challenge [7] [9].
BIBU1361 dihydrochloride emerges as a highly selective, ATP-competitive EGFR inhibitor with an IC₅₀ of 3 nM against purified EGFR kinase—approximately 100-fold more selective versus ErbB2 (IC₅₀ = 290 nM) and minimal activity against unrelated kinases (IC₅₀ > 10 μM) [1] [2]. Its biochemical potency translates to cellular efficacy: BIBU1361 blocks EGF-induced EGFR autophosphorylation and downstream MAPK activation at nanomolar concentrations. In vivo, oral administration significantly inhibits growth of EGFR-driven xenografts (e.g., vulval and hypopharyngeal carcinomas) in athymic mice [1] [10]. This target specificity positions it as a precision tool for dissecting EGFR-dependent signaling.
Table 1: Selectivity Profile of BIBU1361 Among EGFR-Targeted Agents
Inhibitor | EGFR IC₅₀ (nM) | ErbB2 Selectivity Ratio | Key Resistance Mutations Addressed |
---|---|---|---|
Gefitinib | 27 | ~10-fold | None |
Afatinib | 0.5 | ~100-fold | T790M |
Osimertinib | 12 | ~200-fold | T790M, C797S |
BIBU1361 | 3 | ~100-fold | Preclinical efficacy only |
BIBU1361 originated from systematic medicinal chemistry efforts at Boehringer Ingelheim in the early 2000s, contemporaneous with the clinical development of gefitinib. It belongs to a novel pyrimidopyrimidine scaffold distinct from the quinazoline-based first-generation inhibitors [2] [10]. Key preclinical studies by Solca et al. (2004) established its biochemical and cellular potency:
Despite its promising profile, BIBU1361 did not advance to clinical trials. This contrasts with structurally related compounds like BIBX1382, which shared similar EGFR potency but exhibited divergent pharmacokinetic properties. Research on BIBU1361 shifted toward tool compound applications:
Pyrimidopyrimidines represent an underutilized chemotype in kinase inhibitor development. BIBU1361 (chemical name: N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine) exemplifies strategic structure-activity relationship (SAR) optimizations within this class:
Core Structure Optimization
Table 2: Structural Attributes of BIBU1361 vs. Related Pyrimidopyrimidines
Structural Feature | BIBU1361 | BIBX1382 | BIBU1476 (Inactive) |
---|---|---|---|
C4 Substituent | 3-Cl,4-F-aniline | 3-Cl,4-F-aniline | 3-CF₃-aniline |
C6 Substituent | 4-(Diethylaminomethyl)piperidine | 1-Methylpiperidin-4-yl | 4-Morpholinyl |
EGFR IC₅₀ (nM) | 3 | 3 | >7500 |
Cellular Potency (nM) | 12 | 15 | >10,000 |
BIBU1361’s SAR highlights stringent requirements for efficacy:
Contemporary research leverages this scaffold for allosteric inhibitors and heterobifunctional degraders (PROTACs), aiming to circumvent resistance mutations that plague ATP-site binders [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1